molecular formula Si2Ta B089367 Tantalum silicide (TaSi2) CAS No. 12039-79-1

Tantalum silicide (TaSi2)

Cat. No. B089367
CAS RN: 12039-79-1
M. Wt: 237.12 g/mol
InChI Key: MANYRMJQFFSZKJ-UHFFFAOYSA-N
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Description

Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .


Synthesis Analysis

Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .


Molecular Structure Analysis

The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string is InChI=1S/2Si.Ta and the Canonical SMILES string is [Si]=[Ta]=[Si] .


Chemical Reactions Analysis

In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .


Physical And Chemical Properties Analysis

Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .

Scientific Research Applications

  • Electronic Material Properties : TaSi2 thin films exhibit decreased sheet resistance with increased annealing temperature and film thickness, and show resistance to oxidation in steam at temperatures ranging from 400–900°C (Ravindra et al., 2002). TaSi2's interaction with PtSi forms Ta5Si3 and TaSi2 at around 600°C, indicating its potential use in thin film structures (Christou & Day, 1976).

  • Thermal Oxidation Resistance : TaSi2 demonstrates oxidation resistance when exposed to dry oxygen and steam, suggesting its potential as a protective coating in high-temperature environments (Saraswat, Nowicki & Moulder, 1982).

  • Electrical Transport Properties : The electrical transport properties of TaSi2/n-Si structures, showing temperature-dependent current-voltage characteristics, indicate its applicability in semiconductor devices (Abu-Samaha, Darwish & Mansour, 2013).

  • Microstructure and Electrical Properties : The microstructure and electrical properties of TaSi2 thin films vary with temperature, affecting their DC conductivity and activation energy, relevant for thin film applications (Mansour, 2011).

  • Memory Cell Performance in EEPROM : TaSi2's comparison with other silicides in EEPROM cells shows its potential in integrated circuit manufacturing, particularly in gate material for memory cells (Ogier-Monnier, Boivin & Bonnaud, 1998).

  • High-Temperature Applications : A study on TaSi2/Pt/Ir/Pt metallization highlights its utility as a bond metal and diffusion barrier, preventing oxygen and gold infiltration in high-temperature integrated circuits (Spry & Lukco, 2012).

  • Combustion Synthesis : The combustion synthesis of TaSi2 exhibits varying flame speeds and temperatures, depending on stoichiometry, relevant for material synthesis in high-temperature applications (Yeh & Wang, 2007).

  • Nanoparticle Synthesis : TaSi2/Si Janus-like nanoparticles synthesized via evaporation methods have potential applications in nanotechnology and material science (Nomoev et al., 2014).

  • Dielectric Properties in Microelectronics : Thermal oxidation of Ta2Si, a form of tantalum silicide, produces high-k dielectric layers, indicating its applicability in microelectronic industry (Pérez‐Tomás et al., 2008).

  • Schottky Contacts to GaAs : TaSi2 films with different Si to Ta ratios are used as Schottky contacts to GaAs, highlighting its role in the stability of semiconductor interfaces (Lee et al., 1989).

Safety And Hazards

Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .

properties

InChI

InChI=1S/2Si.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ta]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum silicide (TaSi2)

CAS RN

12039-79-1
Record name Tantalum silicide (TaSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12039-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tantalum silicide (TaSi2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717
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Citations

For This Compound
65
Citations
L Jin - 2000 - digitalcommons.njit.edu
Tantalum silicide (TaSi 2) thin films were sputter deposited on p-type and n-type silicon substrates using VARIAN 3125 magnetron DC sputtering system with TaSi 2 target. The …
Number of citations: 1 digitalcommons.njit.edu
NM Ravindra, L Jin, D Ivanov, VR Mehta… - Journal of electronic …, 2002 - Springer
Tantalum silicide (TaSi 2 ) thin films were sputter deposited on p- and n-type silicon substrates using ultrapure TaSi 2 targets. The TaSi 2 /Si samples were annealed in nitrogen or …
Number of citations: 17 link.springer.com
ME Schlesinger - Journal of Phase Equilibria, 1994 - Springer
The assessed Ta-Si phase diagram (Fig. 1) is largely based on the work of [74Koc] and [81Koc], who used a combination of metallographic, X-ray, and differential thermal analysis …
Number of citations: 83 link.springer.com
AN Mansour - Vacuum, 2011 - Elsevier
Tantalum silicide (TaSi 2 ) thin films were deposited on n-type silicon single crystal substrates using a dual electron-gun system and with Ta and Si targets. The thicknesses of TaSi 2 …
Number of citations: 13 www.sciencedirect.com
DJ Spry, PG Neudeck, CW Chang… - Key Engineering …, 2023 - Trans Tech Publ
Experiments are described towards optimizing tantalum silicide (TaSi 2 ) interconnect metal film sputter-deposition and annealing in a manner compatible with the NASA Glenn two-…
Number of citations: 1 www.scientific.net
C Hardtke, H Ullmaier, W Schilling, M Gebauer - Thin Solid Films, 1989 - Elsevier
The influence of particle bombardment on the internal stresses of tantalum silicide films in the film-substrate compound was investigated. The films were evaporated on silicon …
Number of citations: 3 www.sciencedirect.com
F Birzuela, CS Menoni, AM Dummer, PK Dorhout… - 2004 - mountainscholar.org
Tantalum (Ta) metal films (10-70 nm) were deposited on a Si (100) substrate with a 500 nm silicon dioxide (SiO2) interlayer by ion-beam assisted sputtering. The as-deposited films …
Number of citations: 0 mountainscholar.org
SP Murarka - Applied physics letters, 1984 - pubs.aip.org
The role of oxygen contamination in determining the properties, particularly the resistance, of the cosputtered tantalum disilicide has been investigated. As‐deposited films with silicon/…
Number of citations: 6 pubs.aip.org
S Kohli, PR McCurdy, CD Rithner, PK Dorhout… - Thin Solid Films, 2004 - Elsevier
Tantalum (Ta) metal films (10–70 nm) were deposited on a Si(100) substrate with a 500 nm silicon dioxide (SiO 2 ) interlayer by ion-beam-assisted sputtering. The as-deposited films …
Number of citations: 26 www.sciencedirect.com
P Tangirala - 2000 - digitalcommons.njit.edu
Analyses of current-voltage (LV) characteristics of Schottky Barrier Diodes (Tantalum Suicide) and Metal Oxide Semiconductor (MOS) Devices, using LabVIEW TM, has been presented …
Number of citations: 2 digitalcommons.njit.edu

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